
Ethyl 3-oxopropanoate
Overview
Description
Ethyl 3-oxopropanoate (ethyl β-ketopropionate) is a versatile ester derivative widely employed as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure features a reactive β-ketoester group, enabling diverse transformations such as cyclization, condensation, and nucleophilic substitution. Evidence highlights its role in synthesizing indole derivatives (e.g., via Nenitzescu and Mannich reactions) , benzofuran carboxylates , and pyrazolone-based bioactive compounds . The compound’s adaptability stems from its ability to undergo functionalization at both the ketone and ester moieties, making it indispensable in medicinal chemistry and drug discovery pipelines .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-propionic acid ethyl ester can be synthesized through several methods. One common method involves the esterification of 3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 3-oxo-propionic acid ethyl ester often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Building Block in Organic Synthesis
Ethyl 3-oxopropanoate serves as a key intermediate in the synthesis of various organic compounds, particularly in the preparation of heterocycles and complex molecules. It participates in reactions such as:
- Michael Addition : this compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
- Condensation Reactions : It is involved in Claisen condensation reactions to form β-keto esters, which are crucial for synthesizing pharmaceuticals and agrochemicals.
Table 1: Synthetic Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | β-Keto esters |
Claisen Condensation | Reaction with another ester or carbonyl compound | β-Keto esters |
Aldol Condensation | Self-condensation leading to larger β-hydroxy ketones | Larger ketones |
Biological Applications
2. Antimicrobial and Antiparasitic Activity
Recent studies have demonstrated the potential antimicrobial and antiparasitic properties of derivatives of this compound. For instance, compounds derived from it have shown significant activity against various pathogens.
- Case Study : A study evaluated the antibacterial effects of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates against strains like E. coli and S. aureus. The results indicated minimum inhibitory concentrations (MIC) as low as 0.073 mg/ml, suggesting strong antibacterial potential .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |
---|---|---|
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | 0.073 | 0.125 |
Ethyl 3-(pyridin-4-yl)propanoate | 0.083 | 0.109 |
Medicinal Chemistry
3. Pharmaceutical Applications
this compound is also explored for its role as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects.
- Mechanism of Action : this compound derivatives can act as enzyme inhibitors, impacting pathways relevant to disease treatment. For example, some derivatives have shown promise in inhibiting enzymes related to cancer progression.
4. Development of Novel Drugs
The compound's ability to form diverse derivatives makes it a valuable scaffold for drug development aimed at overcoming multidrug resistance (MDR) in pathogens.
Mechanism of Action
The mechanism of action of 3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 3-Oxopropanoate Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): Derivatives with fluorophenyl (e.g., 3,5-difluoro, 4-fluoro) or chloropyridinyl groups exhibit enhanced stability and bioactivity due to EWGs’ effects on electronic density .
- Aromatic vs. Heterocyclic Substituents: Indole- and pyridine-substituted derivatives (e.g., 1H-indol-3-yl, 6-chloropyridin-3-yl) are prioritized in anticancer and antimicrobial research , whereas methoxyphenyl variants are utilized in tuberculosis drug candidates .
- Positional Isomerism: Ethyl 2-chloro-3-oxopropanoate (2-chloro substituent) shows distinct reactivity compared to 3-oxo derivatives, favoring nucleophilic displacement reactions .
Key Observations:
- Catalyst-Dependent Efficiency: ZnBr₂ and montmorillonite catalysts improve yields in indole synthesis (44–50%) , while LiCl enhances alkylation efficiency in cyclopropyl derivatives .
- One-Pot vs. Multi-Step Synthesis: Montmorillonite-catalyzed one-pot reactions (e.g., for 5-hydroxy indole derivatives) reduce purification steps but require precise stoichiometry .
Biological Activity
Ethyl 3-oxopropanoate, also known as ethyl acetoacetate, is a versatile compound in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H8O3. It features a ketone group adjacent to an ester, which contributes to its reactivity and biological properties. The compound is typically a colorless liquid with a fruity odor and is soluble in organic solvents.
Mechanisms of Biological Activity
This compound exhibits several biological activities, which can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key enzymes involved in cell survival.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human gastric cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 125 µg/mL to 500 µg/mL, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 500 |
Pseudomonas aeruginosa | 125 |
Research Findings
Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the ester or ketone groups can lead to compounds with improved potency against specific targets.
Derivative Synthesis
Several derivatives have been synthesized and tested for enhanced biological activity:
- Ethyl 3-(4-chlorophenyl)amino-3-oxopropanoate : This derivative exhibited increased anticancer activity compared to the parent compound, suggesting that substituents can significantly influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-oxopropanoate and its derivatives, and how are reaction conditions optimized?
this compound derivatives are synthesized via condensation, oxidation, or substitution reactions. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate can be prepared by reacting 4-fluorobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by hydrolysis and esterification . Optimization involves adjusting catalysts (e.g., molecular sieves for moisture control), solvents (ethanol or methanol), and temperature (reflux conditions). Reaction progress is monitored via TLC or H NMR to track intermediate formation .
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound derivatives?
Key techniques include:
- H NMR : Used to confirm substituent positions and reaction outcomes. For instance, ethyl 3-(4-fluorophenyl)-3-oxopropanoate shows distinct aromatic proton signals at δ 7.75–7.62 ppm and ester group signals at δ 4.26 ppm .
- X-ray crystallography : Resolves stereochemistry in complex derivatives, such as tetrahydropyridines with four stereogenic centers .
- Mass spectrometry : Validates molecular weights (e.g., CHFNO derivatives with MW ≈ 225.22 g/mol) .
Q. How do substituents on the phenyl ring influence the reactivity of this compound in substitution reactions?
Electron-withdrawing groups (e.g., -NO, -Cl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, 3-(4-chlorophenyl) derivatives undergo faster substitution with amines compared to electron-donating groups (e.g., -OCH) . Comparative studies using Hammett constants () can quantify substituent effects .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?
Yield inconsistencies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic screening of catalysts (e.g., ZnCl vs. CaSO) and additives (e.g., ammonium formate for reductive amination) can identify optimal conditions . Kinetic studies via in situ IR or NMR help pinpoint rate-limiting steps. For example, prolonged reflux in ethanol increases byproduct formation in multicomponent reactions .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives in asymmetric catalysis?
Chiral auxiliaries or transition-metal catalysts (e.g., Rh complexes) enable stereocontrol. For instance, C–H functionalization of sulfoximines with this compound derivatives yields enantiomerically enriched 1,2-benzothiazines . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical for maintaining enantiomeric excess (>90%) .
Q. How do researchers resolve contradictions in mechanistic pathways of this compound reactions, such as competing oxidation and reduction pathways?
Mechanistic studies employ isotopic labeling (e.g., O tracing in oxidation products) and computational modeling (DFT calculations) to identify dominant pathways. For example, oxidation of the hydroxyl group to a ketone (via KMnO) competes with ester reduction (via LiAlH), requiring strict control of reagent stoichiometry and reaction time .
Q. What role do multicomponent reactions play in synthesizing complex this compound-based heterocycles?
this compound acts as a β-ketoester component in multicomponent reactions (e.g., with aldehydes and ammonium acetate) to form tetrahydropyridines or isoxazolones. Key parameters include pH (buffered conditions for imine formation) and sequential addition of reagents to avoid intermediate degradation .
Q. Methodological Considerations
Q. How should researchers design experiments to compare the bioactivity of this compound derivatives?
- Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic substituent variations (e.g., -F, -Cl, -OCH) and test against target enzymes (e.g., Pks13 inhibitors for tuberculosis) .
- Dose-response assays : Use IC values to quantify potency, ensuring replicates to account for biological variability .
Q. What statistical approaches are suitable for analyzing contradictory data in this compound reaction optimization?
Properties
IUPAC Name |
ethyl 3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFFHRPDTQNMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452420 | |
Record name | 3-Oxo-propionic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34780-29-5 | |
Record name | 3-Oxo-propionic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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